1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione
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Overview
Description
1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione is a chemical compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 3,4-dimethoxyphenyl group and an ethyl chain
Mechanism of Action
Target of Action
It’s structurally related to compounds that have been shown to interact with peptidyl-prolyl cis-trans isomerase fkbp1a .
Mode of Action
It’s known that the oxy-group on the side chain of the benzene ring can combine with active regions with a positive charge to form a salt bridge . This interaction could potentially alter the function of the target protein, leading to downstream effects.
Biochemical Pathways
Compounds with similar structures have been shown to affect various pathways, including those involved in inflammation and oxidative stress .
Pharmacokinetics
Related compounds have been shown to have various pharmacokinetic properties, including absorption and distribution in various tissues .
Result of Action
Structurally related compounds have been shown to have various effects, including antioxidant activity and protection against reperfusion arrhythmias .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione typically involves the reaction of 3,4-dimethoxyphenethylamine with maleic anhydride under specific conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the mixture is heated to reflux. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include steps for the recovery and recycling of solvents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but lacking the pyrrole ring.
Mescaline: Another compound with a 3,4-dimethoxyphenyl group, known for its psychoactive properties.
Indole Derivatives: Compounds with an indole ring structure, which share some chemical and biological properties with pyrrole derivatives.
Uniqueness
1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione is unique due to the combination of the pyrrole ring and the 3,4-dimethoxyphenyl group. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-18-11-4-3-10(9-12(11)19-2)7-8-15-13(16)5-6-14(15)17/h3-6,9H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEURHGUCFTVGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C=CC2=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300452 |
Source
|
Record name | 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37597-19-6 |
Source
|
Record name | MLS002702008 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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